molecular formula C17H13Cl4N3O3S B3823349 4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

Cat. No.: B3823349
M. Wt: 481.2 g/mol
InChI Key: YDELQAYVLLBVFC-UHFFFAOYSA-N
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Description

4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as trichloromethyl, chlorophenyl, and carbamothioyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Trichloromethyl Intermediate: This step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions.

    Introduction of the Chlorophenyl Group: The intermediate is then reacted with a chlorophenyl compound, often using a coupling reaction facilitated by a catalyst.

    Carbamothioylation: The resulting compound undergoes a reaction with a carbamothioyl reagent to introduce the carbamothioyl group.

    Final Assembly: The final step involves the coupling of the intermediate with benzoic acid under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the trichloromethyl group.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
  • 4-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

Uniqueness

4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl]carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl4N3O3S/c18-11-3-1-2-10(8-11)13(25)23-15(17(19,20)21)24-16(28)22-12-6-4-9(5-7-12)14(26)27/h1-8,15H,(H,23,25)(H,26,27)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDELQAYVLLBVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
Reactant of Route 3
4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
Reactant of Route 4
4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
Reactant of Route 5
4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
Reactant of Route 6
4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

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